

Application Notes and Protocols for FD-1080 Free Acid Excitation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	FD-1080 free acid				
Cat. No.:	B15362723	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommendations for the use of **FD-1080 free acid**, a near-infrared (NIR-II) fluorophore, with a specific focus on determining the appropriate laser power for excitation in various research applications.

Introduction to FD-1080 Free Acid

FD-1080 is a small molecule cyanine dye that exhibits both excitation and emission in the second near-infrared (NIR-II) window.[1][2] Its key characteristic is the excitation by a 1064 nm laser, which allows for deeper tissue penetration and higher imaging resolution compared to traditional NIR-I fluorophores (excited between 650-980 nm).[3][4] This makes FD-1080 an excellent candidate for high-resolution, deep-tissue in vivo imaging.[2]

The fluorescence quantum yield of FD-1080 is significantly enhanced when it is complexed with fetal bovine serum (FBS), increasing from 0.31% to 5.94%.[1][5] This property is particularly advantageous for in vivo applications where the fluorophore will interact with blood components.

Quantitative Data Summary

The following tables summarize the key optical properties of **FD-1080 free acid** and the recommended laser power settings for its excitation.

Table 1: Optical Properties of FD-1080 Free Acid

Property	Value	Reference
Excitation Maximum (λex)	~1064 nm	[1][3]
Emission Maximum (λem)	~1080 nm	[1][3]
Quantum Yield (in ethanol)	0.31%	[1][5]
Quantum Yield (with FBS)	5.94%	[1][5]
Molecular Weight	743.33 g/mol	[3]

Table 2: Recommended Laser Power for FD-1080 Excitation (1064 nm Laser)

Application	Recommended Power Density	Calculated Power (Low NA)	Calculated Power (High NA)	Notes
In Vitro (Microscopy)	10 - 100 mW/cm²	0.8 - 8 mW	0.03 - 0.3 mW	Start with lower power and increase as needed to achieve sufficient signal-to-noise ratio.
In Vivo Imaging	100 - 330 mW/cm²	8 - 26 mW	N/A	Power can be adjusted based on imaging depth and tissue type. Do not exceed the Maximum Permissible Exposure (MPE).
Photostability Testing	330 mW/cm ²	~26 mW	N/A	As reported in literature for FD-1080.[4][6]
Safety Limit (Skin)	< 1 W/cm²	< 78.5 mW	N/A	Maximum Permissible Exposure (MPE) for a 1064 nm laser on skin.[1]

Calculations are based on typical laser spot sizes. "Low NA" (Numerical Aperture) assumes a larger spot size common in in vivo imaging systems (e.g., 1 mm diameter), while "High NA" assumes a smaller, focused spot in high-resolution microscopy (e.g., 20 μ m diameter). Users should determine the spot size of their specific instrument for precise power calculations.

Experimental Protocols

Reagent Preparation

Stock Solution (10 mM):

- Dissolve FD-1080 free acid in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.
- Sonication may be required to fully dissolve the compound.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store at -20°C or -80°C, protected from light.

Working Solution for In Vitro Applications (2-10 μM):

- Warm the required volume of Phosphate Buffered Saline (PBS) to 37°C.
- Dilute the 10 mM stock solution in the pre-warmed PBS to the desired final concentration (e.g., 2, 5, or 10 μ M).
- It is recommended to prepare this solution fresh for each experiment.

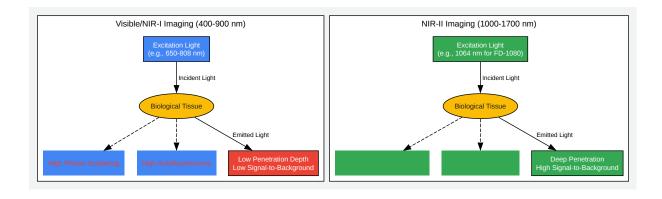
Working Solution for In Vivo Applications (80 µM with FBS):

- For in vivo imaging, FD-1080 is often complexed with Fetal Bovine Serum (FBS) to enhance its fluorescence.
- Dilute the 10 mM stock solution in sterile PBS containing FBS to a final concentration of 80 μ M.
- The final FBS concentration in the injectate can be optimized, but a starting point is a 1:1 dilution of the dye in 100% FBS, followed by further dilution in PBS to the final desired concentration.
- Filter the final solution through a 0.22 μm sterile filter before injection.

In Vitro Cell Staining Protocol

• Culture cells to the desired confluency on coverslips or in imaging dishes.

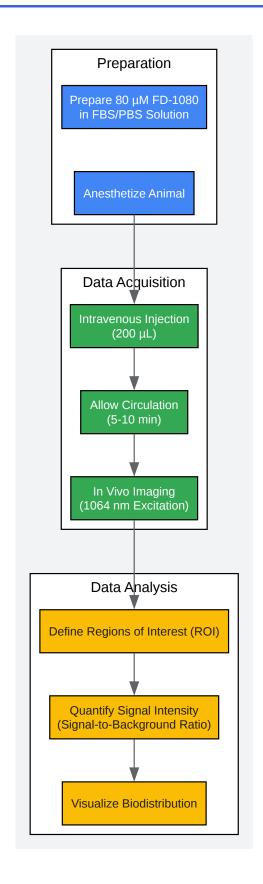
- Remove the culture medium and wash the cells once with warm PBS.
- Add the FD-1080 working solution (2-10 μM in PBS or serum-free medium) to the cells.
- Incubate for 15-30 minutes at 37°C, protected from light.
- Remove the staining solution and wash the cells two to three times with warm PBS.
- Add fresh culture medium or an appropriate imaging buffer to the cells.
- Proceed with fluorescence microscopy.


In Vivo Imaging Protocol (Mouse Model)

- Anesthetize the mouse using an appropriate and approved method.
- Administer the FD-1080-FBS working solution (80 μ M) via intravenous (e.g., tail vein) injection. A typical injection volume is 100-200 μ L.
- Allow the dye to circulate for 5-10 minutes before starting the imaging session.
- Place the animal in the in vivo imaging system and acquire images using a 1064 nm laser for excitation.
- Use appropriate long-pass filters (e.g., >1100 nm) to collect the emission signal.
- Adjust the laser power and exposure time to achieve a good signal-to-noise ratio without saturating the detector. Start with a laser power in the range of 100-330 mW/cm².[4][6]

Visualizations Principles of NIR-II Fluorescence Imaging

The following diagram illustrates the advantages of using NIR-II fluorophores like FD-1080 for deep-tissue imaging.


Click to download full resolution via product page

Caption: Advantages of NIR-II over Visible/NIR-I Imaging.

Experimental Workflow for In Vivo Imaging with FD-1080

This diagram outlines the key steps for conducting an in vivo imaging experiment using FD-1080.

Click to download full resolution via product page

Caption: Workflow for FD-1080 In Vivo Fluorescence Imaging.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for FD-1080 Free Acid Excitation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15362723#recommended-laser-power-for-fd-1080-free-acid-excitation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com